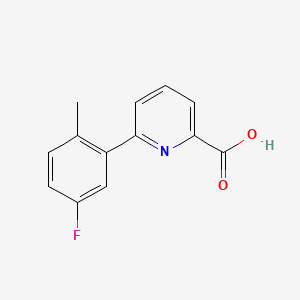

6-(5-Fluoro-2-methylphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-5-6-9(14)7-10(8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEALANGWKJAJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687214 | |

| Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-76-7 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(5-fluoro-2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Computational Chemistry Investigations for 6 5 Fluoro 2 Methylphenyl Picolinic Acid Research

In Silico Design Principles for Picolinic Acid Derivatives

The design of picolinic acid derivatives, including 6-(5-fluoro-2-methylphenyl)picolinic acid, is guided by established principles of medicinal chemistry, significantly enhanced by computational tools. The picolinic acid scaffold itself offers a versatile platform for drug design. nih.gov Its pyridine (B92270) ring is electron-deficient and aromatic, facilitating favorable π-π stacking and hydrogen bond interactions with biological targets. nih.gov The carboxylic acid group at the 2-position adds polarity and can coordinate with metal ions, a crucial feature for inhibiting metalloenzymes. nih.gov

Key in silico design strategies include:

Scaffold Hopping and Bioisosteric Replacement : Computational databases and algorithms are used to identify alternative scaffolds or functional groups (bioisosteres) that can mimic the interactions of the parent molecule while improving properties like potency or pharmacokinetics. nih.govresearchgate.net For instance, replacing or modifying parts of the picolinic acid structure can lead to new derivatives with altered or enhanced biological activities.

Structure-Activity Relationship (SAR) Analysis : Computational models are built to correlate structural modifications with changes in biological activity. By systematically altering substituents on the picolinic acid ring, such as the 6-position phenyl group in the title compound, researchers can predict how these changes will affect target binding. The ease of substitution on the pyridine ring allows for fine-tuning of a derivative's activity and selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD) : Picolinic acid can be used as a metal-binding pharmacophore (MBP) in FBDD. nih.gov Computational methods help in identifying and optimizing small molecular fragments that bind to specific sites on a protein target, which are then linked or grown to create a potent inhibitor.

These design principles are not merely theoretical; they form the foundation for synthesizing new molecules with desired therapeutic effects, as seen in the development of various enzyme inhibitors. nih.gov

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of molecules like this compound at an electronic level. najah.edu DFT calculations provide insights into the electron density distribution, which governs a molecule's geometry, stability, and reactivity. mdpi.com

Prediction of Electronic Structures and Reactivity

DFT calculations are routinely used to determine key quantum chemical parameters that predict the electronic behavior and reactivity of picolinic acid derivatives. najah.edu These calculations help elucidate the relationship between a molecule's electronic structure and its physiological effect. nih.gov

Key parameters derived from DFT include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) are critical for predicting reactivity. A high E_HOMO value suggests a greater tendency to donate electrons, while a low E_LUMO value indicates a greater ability to accept electrons. najah.edu

Energy Gap (ΔE) : The difference between LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, which can correlate with increased inhibition efficiency in drug candidates. najah.edu

Ionization Potential : Calculated ionization potentials can be correlated with biological effects. For example, studies on picolinic acid derivatives have shown that compounds with a lower ionization potential may exhibit a "bimodal effect," a specific type of physiological activity. nih.gov

These parameters are often calculated using hybrid functionals like B3LYP in conjunction with appropriate basis sets, such as 6-311G. najah.eduresearchgate.net

| Quantum Chemical Parameter | Significance in Molecular Design |

|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons. Higher values correlate with stronger electron-donating capacity. |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. Lower values suggest a stronger electron-accepting nature. |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | The energy required to remove an electron; relates to the molecule's potential to undergo charge-transfer interactions. |

| Electron Affinity (A) | The energy released when an electron is added; indicates the propensity to accept an electron. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

Conformational Analysis and Molecular Geometries

The three-dimensional structure of a molecule is crucial to its biological function. Computational methods are used to perform conformational analyses to identify the most stable geometries of picolinic acid derivatives. Studies have shown that even small changes in the substituents on the pyridine ring can lead to significant conformational changes, such as altering the orientation of an attached benzyl (B1604629) ring from planar to perpendicular. nih.gov

These conformational preferences are dictated by a delicate balance of non-covalent interactions, including π-stacking. nih.gov While single-crystal X-ray diffraction provides definitive solid-state structures, computational techniques like DFT can predict these geometries and analyze conformations in a solution state, which is more biologically relevant. nih.govchemrxiv.org For complex molecules, DFT calculations of NMR coupling constants can be compared with experimental data to determine the precise conformation in solution. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to simulate the interaction between a ligand, such as this compound, and its protein target. These methods are fundamental to modern drug discovery.

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. pensoft.net This process involves sampling a vast number of possible conformations and scoring them to identify the most favorable binding mode. The analysis of these docked poses reveals critical non-covalent interactions that stabilize the ligand-protein complex. nih.gov

Common interactions identified through docking studies include:

Hydrogen Bonds : Essential for molecular recognition and specificity.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and the protein.

π-π Stacking : Aromatic ring interactions that contribute to binding affinity. nih.gov

Van der Waals Forces : General attractive or repulsive forces between molecules. nih.gov

These predicted interaction patterns, often represented as "fingerprints," are invaluable for understanding why a ligand binds to a specific target and for guiding further optimization. nih.gov For example, docking studies of picolinamide (B142947) derivatives in the VEGFR-2 kinase domain have identified key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. nih.gov

| Interaction Type | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides specificity and directionality to the binding interaction. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major driving force for ligand binding and protein folding. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the complex, particularly when aromatic moieties are present in both ligand and receptor. |

| Ionic Interaction (Salt Bridge) | Electrostatic attraction between oppositely charged ions. | Forms strong, specific bonds between charged residues and ligands. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity through cumulative surface complementarity. |

Elucidation of Specific Receptor Binding Sites for Picolinic Acid Scaffolds

A significant outcome of molecular docking is the identification of the specific amino acid residues within a receptor's binding pocket that interact with the ligand. This information is critical for explaining the mechanism of action and for designing more selective drugs.

Research on various picolinic acid derivatives has successfully identified key interactions with a range of protein targets:

VEGFR-2 : Docking studies of picolinamide derivatives revealed crucial hydrogen bond interactions with the hinge region residue Cys919 and the DFG motif residue Asp1046, which are characteristic of Type II kinase inhibitors. nih.gov

EGFR Kinase : Picolinic acid derivatives have been docked into the ATP binding site of the EGFR kinase domain (PDB: 1M17), demonstrating their potential to occupy this critical pocket. pensoft.net

Auxin-Signaling F-box Protein 5 (AFB5) : In the field of herbicides, picolinic acid derivatives were shown through docking to bind more intensively to the AFB5 receptor than existing herbicides, highlighting key interactions within the receptor pocket. researchgate.net

Other Kinases and Receptors : The picolinic acid scaffold has been investigated as an inhibitor for a wide array of targets, including apoptosis signal-regulating kinase 1 (ASK1), phosphodiesterase 4 (PDE4), and transient receptor potential C6 (TRPC6) ion channels, with computational studies playing a key role in each case. dovepress.com

| Picolinic Acid Derivative Class | Protein Target | Key Binding Site Interactions/Features | Reference |

|---|---|---|---|

| Picolinamide Derivatives | VEGFR-2 Kinase | H-bond with Cys919 in the hinge region; interaction with Asp1046 of the DFG motif. | nih.gov |

| General Picolinic Acid Derivatives | EGFR Kinase | Occupation of the ATP binding site (PDB: 1M17). | pensoft.net |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Auxin-signaling F-box protein 5 (AFB5) | More intensive binding to the receptor pocket compared to the herbicide picloram (B1677784). | researchgate.net |

| General Picolinic Acid Derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Inhibition with IC50 < 300 nM observed for derivatives with specific modifications. | dovepress.com |

| Tetomilast (Picolinic Acid Derivative) | Phosphodiesterase 4 (PDE4) | Identified as a PDE4 inhibitor, advanced to Phase 3 clinical trials. | dovepress.com |

| General Picolinic Acid Derivatives | Transient Receptor Potential C6 (TRPC6) | Patented as inhibitors for this ion channel. | nih.govdovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in the early phases of drug design, allowing for the prediction of a compound's activity before it is synthesized. researchgate.net

For this compound and its analogues, a QSAR model would be developed to predict their biological activity, such as enzyme inhibition or receptor binding affinity. The process begins by generating a dataset of structurally similar picolinic acid derivatives and measuring their biological activity (e.g., IC₅₀ values). Subsequently, various molecular descriptors are calculated for each compound. These descriptors quantify physicochemical properties like electronic effects, hydrophobicity, and steric attributes.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that links the descriptors to the observed activity. nih.govnih.gov For instance, a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives successfully used a 3D-QSAR model to guide the synthesis of novel herbicides. mdpi.com This model revealed that steric and electrostatic fields were key determinants of herbicidal activity. mdpi.com A similar approach for this compound would involve synthesizing a library of derivatives with varied substituents on both the picolinic acid and phenyl rings to build a robust and predictive model.

A hypothetical QSAR data table for a series of analogues might look like the following:

| Compound ID | Substituent (R) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (Log 1/IC₅₀) |

| 1 | H | 3.1 | 0.00 | 0.00 | 5.2 |

| 2 | 4-Cl | 3.8 | 0.23 | -0.97 | 5.8 |

| 3 | 4-CH₃ | 3.6 | -0.17 | -1.24 | 5.5 |

| 4 | 4-NO₂ | 2.9 | 0.78 | -2.52 | 6.1 |

This table is illustrative and does not represent actual experimental data.

The resulting QSAR equation would allow researchers to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govdovepress.com QSAR studies are instrumental in identifying these key features. For this compound, the core structure presents several potential pharmacophoric elements.

The picolinic acid moiety itself is a critical feature. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a metal-chelating group, a property common to picolinic acid derivatives. researchgate.netnih.gov The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The two aromatic rings (pyridine and fluoromethylphenyl) provide a scaffold for hydrophobic and π-π stacking interactions with a target protein. The fluorine atom acts as a weak hydrogen bond acceptor and can significantly modulate the electronic properties of the phenyl ring, while the methyl group provides a hydrophobic interaction point. nih.gov

A pharmacophore model for this class of compounds would map these features in 3D space. researchgate.net Such a model can be generated based on a set of active ligands or the structure of the biological target. dovepress.com This model defines the spatial arrangement of features required for activity, guiding the design of new molecules that fit the pharmacophore and are likely to be active. researchgate.net

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the pyridine ring; the carbonyl oxygen of the carboxylic acid; the fluorine atom. | Interaction with donor groups (e.g., -NH, -OH) in the receptor's active site. |

| Hydrogen Bond Donor (HBD) | The hydroxyl group of the carboxylic acid. | Interaction with acceptor groups (e.g., C=O, N) in the receptor's active site. |

| Aromatic Ring (AR) | The pyridine ring and the phenyl ring. | Hydrophobic and π-π stacking interactions with aromatic amino acid residues. |

| Hydrophobic Group (HY) | The methyl group and the aromatic rings. | Interaction with non-polar pockets within the active site. |

Chemoinformatics and Virtual Screening Approaches in Drug Discovery

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In drug discovery, a primary application is virtual screening, which computationally filters large libraries of compounds to identify those likely to bind to a drug target. nih.govplos.org This process significantly narrows down the number of candidates for experimental testing. nih.gov

For this compound, virtual screening could be employed in two main ways: ligand-based and structure-based screening.

Ligand-Based Virtual Screening (LBVS): If a set of active molecules with a similar scaffold is known but the target structure is not, LBVS can be used. A pharmacophore model or a 2D/3D similarity search based on the structure of this compound would be used to search databases like ZINC for commercially available compounds with similar features. nih.gov The identified 'hits' would then be acquired and tested experimentally.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known (from X-ray crystallography or cryo-EM), SBVS, primarily through molecular docking, can be performed. In this process, millions of compounds from a virtual library are computationally placed into the binding site of the target. nih.gov A scoring function then estimates the binding affinity for each compound. Compounds with the best scores are selected as potential hits. This approach would not only identify new potential inhibitors but also predict the binding mode of this compound, revealing key interactions with amino acid residues in the target's active site. nih.gov

These chemoinformatic approaches allow for the rapid exploration of vast chemical space, leveraging the structural information of this compound to discover novel and diverse compounds with potentially improved biological activity.

Structure Activity Relationship Sar Studies of 6 5 Fluoro 2 Methylphenyl Picolinic Acid Analogs

Impact of Fluoro and Methyl Substituents on Biological Potency and Selectivity

Research into related picolinamide (B142947) series has also highlighted the importance of substitution on the pyridine (B92270) ring itself. For instance, adding a methyl group at the 6-position of a picolinamide core was found to improve potency in the context of mGlu₅ negative allosteric modulators. acs.org While a different biological target, this finding underscores the general principle that small alkyl substituents on the heterocyclic core can enhance biological activity. acs.org Similarly, studies on quinolonecarboxylic acid antibacterials have shown that fluorination can lead to potent activity against various bacterial strains. nih.gov

In the development of 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, the introduction of a fluorine atom at the 5-position of the picolinic acid ring was a key design element. nih.govmdpi.com This strategic placement of fluorine, known for its ability to alter electronic properties and metabolic stability, often leads to enhanced biological activity. nih.gov

| Compound/Analog Series | Key Substituents | Impact on Biological Activity | Reference |

| Florpyrauxifen-benzyl | 6-(5-Fluoro-2-methylphenyl) group | A key structural feature for high herbicidal potency. | nih.govmdpi.com |

| Picolinamide NAMs | 6-Methyl on picolinamide core | Improved potency compared to unsubstituted analog. | acs.org |

| 4-Amino-6-pyrazolyl-picolinic acids | 5-Fluoro on picolinic acid ring | Introduction of fluorine is a key strategy to enhance herbicidal activity. | nih.govmdpi.com |

| Quinolonecarboxylic acids | Fluorinated substituents | Potent antibacterial activity. | nih.gov |

Exploration of Aryl Substituent Variations at C6

The substituent at the C6 position of the picolinic acid ring is a major focal point for SAR studies. The discovery that replacing the chlorine atom found in older herbicides like picloram (B1677784) with an aryl group could lead to excellent herbicidal activity was a significant breakthrough. nih.govmdpi.com This led to the development of the 6-aryl-picolinate class of herbicides, including halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govmdpi.comresearchgate.net

Researchers have extensively explored replacing the phenyl group with various other aromatic and heterocyclic systems. researchgate.netnih.gov For example, introducing substituted pyrazole (B372694) and indazole rings at the C6 position has yielded novel compounds with high efficacy. nih.govnih.govresearchgate.net

Pyrazolyl Picolinic Acids : A series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids were designed by replacing the C6-chlorine of picloram with a phenyl-substituted pyrazole. nih.gov Several of these compounds showed potent herbicidal activity, with one analog (V-8) demonstrating better post-emergence activity than picloram. nih.gov Another study found that its representative compound's inhibitory concentration (IC₅₀) against Arabidopsis thaliana was 62 times lower than that of picloram. nih.govmdpi.com

Indazolyl Picolinic Acids : In a different approach, the pyrazolyl group was replaced by an indazolyl group, leading to a new set of active compounds. nih.gov Many of these 6-indazolyl-2-picolinic acids exhibited 100% post-emergence herbicidal effect against key weed species at a rate of 250 g/ha. nih.gov

These studies demonstrate that a wide variety of aryl and heteroaryl substituents can be accommodated at the C6 position, often leading to compounds with a broader herbicidal spectrum and improved crop safety. nih.govresearchgate.net

| C6-Substituent Class | Example Modification | Observed Outcome | Reference |

| Aryl | Replacement of Cl with a phenyl group | Led to the discovery of potent 6-aryl-picolinate herbicides. | nih.govmdpi.com |

| Phenyl-substituted Pyrazolyl | Replacing Cl in picloram with a substituted pyrazole | Created compounds with higher potency and better herbicidal activity than picloram. | nih.govresearchgate.net |

| Indazolyl | Replacing a pyrazolyl group with an indazolyl group | Resulted in compounds with strong post-emergence herbicidal effects. | nih.gov |

| Various Heterocycles | Introduction of benzothiazole, benzofuran, indole, etc. | A strategy employed by major agrochemical companies to find new herbicides. | researchgate.netnih.gov |

Modifications to the Picolinic Acid Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the picolinic acid ring is essential for the compound's primary biological activity as a synthetic auxin. hracglobal.com This functional group is directly involved in the key binding interactions within the pocket of the auxin co-receptors, such as TIR1 and AFB5. hracglobal.com

Many commercial arylpicolinate herbicides are formulated as esters, for example, halauxifen-methyl and florpyrauxifen-benzyl. nih.govmdpi.comhracglobal.com This modification serves a practical purpose. It is widely understood that these ester forms act as pro-herbicides. In the plant, they are rapidly hydrolyzed by endogenous esterases to release the free carboxylic acid, which is the active form of the molecule. hracglobal.com

The preparation of amides from the corresponding picolinic acid is another common modification, achieved by reacting the acid chloride or ester with ammonia (B1221849) or a suitable amine. google.com However, for auxin herbicides, maintaining the ability to present a free carboxylic acid at the target site is paramount for efficacy. hracglobal.com

Regiospecificity of Substitution and its Influence on Biological Activity

The precise placement of substituents on both the picolinic acid core and the C6-aryl ring has a profound impact on biological activity.

Substitution on the C6-Aryl Ring : In studies of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the position of substituents on the terminal phenyl ring was critical. It was found that having substituents at the 2- and 4-positions of the phenyl fragment resulted in much better inhibitory activity compared to having them at the 3-position. mdpi.com Furthermore, the synthesis of these molecules can be regioselective; for instance, the Knorr cyclization reaction used to create the pyrazole ring yields the 5-aryl-pyrazolyl substituted product in much greater abundance than the 3-aryl-pyrazolyl isomer when an electron-withdrawing group is present. nih.gov

Substitution on the Picolinic Acid Ring : The pattern of substitution on the picolinic acid ring itself defines different classes of herbicides. For example, florpyrauxifen (B1531466) contains a 4-amino and a 3-chloro-5-fluoro substitution pattern on the picolinic acid ring, in addition to the 6-aryl group. nih.gov Research has shown that even small changes to the substituents on the pyridine ring can lead to significant conformational changes in the molecule, affecting how it fits into a receptor binding site. nih.gov In the case of 6-indazolyl-2-picolinic acids, the position of substituents on the indazole ring was directly related to weed root inhibitory activity, with substitution at the 4-position of the indazole being much more effective than at the 5-position. nih.gov

SAR in Context of Specific Biological Targets

The herbicidal action of 6-(5-fluoro-2-methylphenyl)picolinic acid and its analogs stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), classifying them as synthetic auxin herbicides. nih.govresearchgate.net These compounds function by binding to the TIR1/AFB family of auxin co-receptors. hracglobal.comnih.gov

A crucial finding in the SAR of picolinate (B1231196) herbicides is their selective binding to specific members of this receptor family. Unlike many other auxin herbicides which show broader binding, picolinates, and especially the 6-aryl-picolinates, exhibit a strong preference for the AFB5 receptor. nih.govhracglobal.comnih.gov This selectivity is a key aspect of their mode of action. nih.gov

Binding Affinity : Surface plasmon resonance assays have demonstrated that 6-aryl picolinates like halauxifen (B1672591) bind strongly to AtAFB5, but show very little binding to AtTIR1 or AtAFB2. nih.gov Molecular docking studies support these findings, predicting that novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have a higher binding affinity for AFB5 than the older herbicide picloram. nih.gov The calculated binding energy for one such potent analog, V-7, was -8.59 kJ mol⁻¹, indicating a strong interaction with the receptor. nih.gov

Structural Basis for Binding : The carboxylic acid group is fundamental for binding within the receptor pocket. hracglobal.com The specific arrangement of the picolinic acid ring and the C6-aryl substituent allows the molecule to fit optimally into the AFB5 binding site, initiating a signaling cascade that leads to phytotoxicity and plant death. nih.govnih.gov The mode of action for some novel 6-indazolyl-2-picolinic acids appears to differ slightly from other picolinates, as they cause an upregulation of genes related to ethylene (B1197577) and ABA production, leading to rapid plant death. nih.govresearchgate.net

| Herbicide Class | Primary Receptor Target | Binding Characteristics | Reference |

| Picolinates (general) | AFB5 | Significantly higher binding to AFB5 compared to TIR1 and AFB2. | hracglobal.comnih.gov |

| 6-Aryl Picolinates (e.g., Halauxifen) | AtAFB5 | Strong, fast binding response to AtAFB5; little to no binding with AtTIR1 and AtAFB2. | nih.gov |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | AFB5 | Molecular docking predicts higher binding affinity (lower binding energy) than picloram. | nih.gov |

While the primary focus for 6-aryl picolinates has been herbicidal activity, the picolinic acid scaffold is also known for its ability to chelate metal ions, making its derivatives candidates for metalloenzyme inhibition. nih.govnih.gov Metalloenzymes are involved in a vast array of biological processes, and their inhibition is a therapeutic strategy for many diseases. nih.gov

The inhibitory action of picolinic acid derivatives typically involves the coordination of the catalytic metal ion (often Zn²⁺) in the enzyme's active site by the nitrogen of the pyridine ring and the carboxylate group. nih.gov

A notable example comes from studies on dipicolinic acid (DPA), a related structure, as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to β-lactam antibiotics. nih.gov

SAR of DPA Analogs : Starting with DPA, researchers synthesized libraries of derivatives to probe the SAR. Introducing aryl groups with ortho-substituents onto the DPA core resulted in similar or improved inhibition compared to DPA itself. nih.gov A key finding was that an analog with a meta-substituted aryl group (compound 36 ) showed a four-fold improvement in inhibitory potency, with an IC₅₀ value of 80 nM against NDM-1. nih.gov This highlights that, as with herbicides, the specific placement and nature of aryl substituents are critical for potent enzyme inhibition. nih.gov

Selectivity : A concern with inhibitors that function by metal chelation is the potential for off-target effects. However, studies have shown that many metalloenzyme inhibitors can be quite selective for their intended targets. nih.govnih.gov The potent NDM-1 inhibitor 36 was found to be highly selective for metallo-β-lactamases and did not significantly inhibit several other zinc-dependent metalloenzymes. nih.gov This selectivity arises from specific interactions between the inhibitor's backbone and the unique topology of the target enzyme's active site. nih.gov

| Inhibitor Scaffold | Target Enzyme | Key SAR Finding | IC₅₀ | Reference |

| Dipicolinic acid (DPA) | NDM-1 | Parent compound for inhibitor development. | 410 nM | nih.gov |

| DPA analog 36 (meta-substituted) | NDM-1 | Aryl substitution at the meta-position significantly improved potency. | 80 nM | nih.gov |

| DPA analogs (ortho-substituted) | NDM-1 | Showed similar or improved inhibition relative to DPA. | N/A | nih.gov |

| DPA analogs (para-substituted) | NDM-1 | Showed only modest changes in inhibition. | N/A | nih.gov |

Kinase Inhibition Potency

Currently, there is a lack of publicly available scientific literature detailing the evaluation of this compound or its direct analogs for kinase inhibition potency. While extensive research has been conducted on various heterocyclic scaffolds as kinase inhibitors, including quinazolines and benzimidazoles, specific screening data or structure-activity relationship (SAR) studies for the 6-aryl-picolinic acid scaffold in the context of kinase inhibition are not readily found in published research. nih.gov Therefore, a detailed analysis of its kinase inhibition profile is not possible at this time.

mGlu5 Receptor Modulatory Activity

Analogs of this compound have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). acs.orgacs.org The core structure, particularly the picolinamide moiety, has been a key focus in the development of potent and selective mGlu5 NAMs.

Structure-activity relationship (SAR) studies have revealed that modifications to the picolinamide core and its substituents significantly impact potency. For instance, the replacement of a 6-methyl group on the picolinamide ring with a difluoromethyl group resulted in an approximate 5-fold decrease in mGlu5 potency, indicating a low tolerance for certain modifications at this position. acs.org Conversely, the presence of a 6-methyl group on the picolinamide core has been shown to be crucial for activity in other series of analogs. acs.org

Further SAR exploration has focused on the amide tail and ether linkages at other positions of the picolinamide ring. The combination of the amide tail and the heteroaryl ether group was found to be critical for activity. In one study, analogs with a 5-fluoropyridine amide tail showed IC₅₀ values greater than 10 µM, whereas exchanging this for a 4-methylthiazole (B1212942) or 6-methylpyridine amide tail resulted in compounds with IC₅₀ values in the 1–5 µM range. acs.org This highlights the sensitivity of the mGlu5 allosteric binding site to the nature of the amide substituent.

The following table summarizes the mGlu5 modulatory activity for a selection of picolinamide analogs, demonstrating the impact of substitutions on the picolinamide core and amide tail. acs.org

| Compound | Picolinamide Core | Amide Tail (R⁴) | hmGlu5 IC₅₀ (nM) |

|---|---|---|---|

| Analog 1 | 6-Methylpicolinamide | 5-Fluoropyridine | >10000 |

| Analog 2 | 6-Methylpicolinamide | 4-Methylthiazole | 1000-5000 |

| Analog 3 | 6-Methylpicolinamide | 6-Methylpyridine | 1000-5000 |

| Analog 4 | 5-(Trifluoromethyl)picolinamide | 6-Methylpyridine | 1300 |

| Analog 5 | 5-(Difluoromethyl)picolinamide | 6-Methylpyridine | 844 |

Stereochemical Considerations in SAR

The structure of this compound, featuring a biaryl system with ortho-substitution on the phenyl ring (the methyl group), introduces the potential for atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, in this case, the bond connecting the picolinic acid ring and the 2-methylphenyl ring. nih.gov This restricted rotation can lead to the existence of two stable or slowly interconverting enantiomers (atropisomers), which may possess distinct pharmacological properties. nih.govnih.gov

The barrier to rotation, and thus the stability of the atropisomers, is influenced by the size and nature of the substituents ortho to the biaryl linkage. In the case of this compound, the ortho-methyl group on the phenyl ring and the nitrogen atom of the picolinic acid ring create steric hindrance that could slow the rate of interconversion between the two atropisomeric forms.

While specific studies on the atropisomerism of this compound itself are not widely reported, research on analogous structures, such as 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, has demonstrated that the presence of an ortho-tolyl group can lead to separable, configurationally stable atropisomers. nih.gov In this related case, the individual atropisomers were found to have equal activity, but further modifications to the molecule revealed that the conformational constraints imposed by the atropisomeric nature of the scaffold significantly influenced biological activity. nih.gov

Therefore, when considering the structure-activity relationship of analogs of this compound, it is crucial to recognize that these compounds may exist as a mixture of atropisomers. The differential interaction of these individual stereoisomers with their biological target could have significant implications for potency, selectivity, and pharmacokinetic properties. The development of such compounds may require stereoselective synthesis or chiral separation to evaluate the biological activity of each atropisomer independently. nih.gov

Pharmacological and Biological Activity Profiling of 6 5 Fluoro 2 Methylphenyl Picolinic Acid in Preclinical Models

Herbicidal Efficacy Studies

6-Aryl-2-picolinic acid compounds are a notable subclass of auxin herbicides, recognized for their effective absorption, systemic movement within the plant, and a wide spectrum of weed control. Research into compounds structurally related to 6-(5-Fluoro-2-methylphenyl)picolinic acid, such as other 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, has demonstrated significant herbicidal potential, suggesting that this chemical class can serve as a valuable lead structure for developing new synthetic auxin herbicides.

The primary root growth of Arabidopsis thaliana is a standard model for assessing the auxin-like activity of new chemical compounds. Studies on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which share a similar structural backbone, revealed potent inhibitory activity. For instance, one derivative, compound V-7, showed an IC₅₀ value (the concentration required to inhibit root growth by 50%) that was 45 times lower than the commercial herbicide halauxifen-methyl (B1255740). Another study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds also found that most tested compounds exhibited superior root growth inhibition compared to the herbicide picloram (B1677784). These findings highlight the potent biological activity of the 6-aryl-2-picolinic acid scaffold in disrupting plant root development.

Table 1: Inhibitory Activity of Related Picolinic Acid Compounds on Arabidopsis thaliana Root Growth

| Compound Class | Representative Compound | Finding | Reference |

|---|---|---|---|

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | V-7 | IC₅₀ value was 45 times lower than halauxifen-methyl. | |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Multiple Compounds | Exhibited superior inhibitory effects compared to picloram. | |

| 3-chloro-6-pyrazolyl-2-picolinic acid derivatives | C5 | Showed better herbicidal activity than the commercial herbicide clopyralid. |

Note: The data above pertains to compounds structurally related to this compound, as specific data for this exact compound was not available in the searched literature.

Greenhouse trials are essential for evaluating the practical herbicidal efficacy of compounds on various weed species after they have emerged from the soil. Tests on derivatives of 6-aryl-picolinic acid have shown promising results. For example, many of the novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated excellent control of broadleaf weeds. Notably, ten compounds from this series achieved 100% inhibition of Amaranthus retroflexus L (redroot pigweed). Another related compound, V-8, exhibited superior post-emergence herbicidal activity against a spectrum of weeds compared to picloram at an application rate of 300 g/ha, while showing safety for crops like corn, wheat, and sorghum.

Table 2: Post-Emergence Herbicidal Activity of Related Picolinic Acid Compounds

| Compound Class | Target Weed | Efficacy | Reference |

|---|---|---|---|

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus | 100% inhibition by 10 compounds. | |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds | Good inhibitory effects. | |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | General Weeds | Compound V-8 showed better activity than picloram at 300 g/ha. |

Note: The data above pertains to compounds structurally related to this compound, as specific data for this exact compound was not available in the searched literature.

Antiviral Activity Investigations

The picolinic acid scaffold is not only relevant in agriculture but also shows significant potential in medicine. As a naturally occurring tryptophan metabolite in mammals, picolinic acid (PA) has been identified as having broad-spectrum antiviral properties.

Research has established picolinic acid as a potent inhibitor of a wide range of enveloped viruses. These viruses are characterized by an outer lipid membrane derived from the host cell, which is crucial for viral entry. Picolinic acid has demonstrated efficacy against several significant human pathogens, including SARS-CoV-2 (including Alpha, Beta, and Delta variants), Influenza A virus (IAV), flaviviruses (such as Zika and Japanese encephalitis virus), herpes simplex virus (HSV), and parainfluenza virus. In preclinical animal models, PA treatment protected animals from SARS-CoV-2 infection, reduced viral loads in the lungs, and showed high survival rates in mice infected with IAV. Conversely, non-enveloped viruses showed little response to the compound, highlighting a selective mechanism of action.

Table 3: Viruses Inhibited by the Picolinic Acid Scaffold

| Virus Family | Specific Virus | Finding | Reference |

|---|---|---|---|

| Coronaviridae | SARS-CoV-2 (and variants) | Effective inhibition of viral replication. | |

| Orthomyxoviridae | Influenza A Virus (IAV) | Dose-dependent reduction in infectious virus counts. | |

| Flaviviridae | Zika Virus, Japanese Encephalitis Virus | Significant viral inhibition. | |

| Herpesviridae | Herpes Simplex Virus (HSV-2) | Active against HSV-2-infected cells. | |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Active against HIV-1-infected cells. |

The primary antiviral mechanism of picolinic acid is the inhibition of viral entry into host cells. Mechanistic studies have revealed a multi-pronged approach to this inhibition. Picolinic acid compromises the integrity of the viral membrane and specifically blocks the crucial step of membrane fusion between the virus envelope and the host cell's endosomal membrane. By preventing this fusion, the virus's genetic material cannot enter the host cell cytoplasm to initiate replication. Furthermore, picolinic acid has been shown to interfere with cellular endocytosis, the very process that many viruses co-opt for cell entry. Time-of-addition experiments confirmed that pretreatment of cells with PA before infection significantly mitigated viral infection, whereas adding it at the time of infection was less effective, supporting its role as a viral entry inhibitor.

Anticancer Activity Research

The therapeutic potential of picolinic acid and its derivatives extends to oncology. While research specifically investigating the anticancer activity of this compound is not available in the reviewed literature, studies on the parent compound and related structures indicate potential antiproliferative and cytotoxic effects.

Picolinic acid itself has been shown to induce cytotoxicity and apoptosis (programmed cell death) in cultured cells. This effect was observed in both virus-infected and non-infected cells, suggesting a general cytotoxic potential that could be harnessed against cancer cells.

Furthermore, metal complexes incorporating picolinic acid derivatives have been synthesized and evaluated for their anticancer properties. A family of complexes based on 5-nitropicolinic acid was tested against melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2) cell lines. The cadmium (Cd) and cobalt (Co) based complexes, in particular, showed the most promising results against melanoma cells. These findings suggest that the picolinic acid scaffold can be a valuable component in the design of new metal-based anticancer agents. Other complex heterocyclic compounds incorporating moieties structurally similar to the phenyl group in the target compound have also shown antiproliferative activity against various cancer cell lines.

Table 4: Anticancer Activity of Related Picolinic Acid-Based Compounds

| Compound | Cell Line | Cancer Type | Finding | Reference |

|---|---|---|---|---|

| Picolinic Acid | Cultured cells | N/A | Caused cytotoxicity and apoptosis. | |

| Cadmium-5-nitropicolinate complex | B16-F10 | Melanoma | IC₅₀ = 26.94 µg/mL. |

Note: The data above pertains to the parent picolinic acid scaffold and its derivatives, as specific anticancer research on this compound was not available in the searched literature.

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | | Halauxifen-methyl | | | Picloram | | | Clopyralid | | | Picolinic acid | | | 5-nitropicolinic acid | |

In Vitro Cytotoxicity Against Cancer Cell Lines

No studies detailing the in vitro cytotoxic effects of this compound against any cancer cell lines have been identified.

Apoptosis Induction and Caspase Activation Pathways

There is no available research on the ability of this compound to induce apoptosis or activate specific caspase pathways in cancer cells.

Endoplasmic Reticulum Stress Modulation

Information regarding the modulation of endoplasmic reticulum stress by this compound is not present in the reviewed scientific literature.

Preclinical Antitumor Efficacy in Murine Models

No preclinical studies on the in vivo antitumor efficacy of this compound in murine models have been found.

Enzyme Inhibition Studies

Metalloenzyme Inhibition (e.g., influenza H1N1 N-terminal PA endonuclease, human carbonic anhydrase II)

There are no published studies on the inhibitory activity of this compound against influenza H1N1 N-terminal PA endonuclease, human carbonic anhydrase II, or any other metalloenzymes.

Kinase Inhibition (e.g., RET kinase, ASK1)

No data is available concerning the inhibitory effects of this compound on RET kinase, ASK1, or any other kinases.

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). nih.govnih.gov The ATX-LPA signaling pathway is implicated in various physiological and pathological processes, making it a target for therapeutic intervention in diseases such as fibrosis and cancer. nih.govresearchgate.netdovepress.com A search of scientific databases and patent literature did not yield any studies that have evaluated or identified This compound as an inhibitor of autotaxin. While various classes of small molecule ATX inhibitors have been developed and studied in preclinical models, information regarding this specific picolinic acid derivative in the context of ATX inhibition is not available. nih.govmdpi.com

Receptor Modulatory Activity (e.g., mGlu5 Negative Allosteric Modulation)

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that is a promising therapeutic target for a range of central nervous system disorders. nih.govnih.gov Negative allosteric modulators (NAMs) of mGlu5 have been a focus of drug discovery efforts. nih.gov However, there is no published preclinical data to suggest that This compound functions as an mGlu5 negative allosteric modulator. Research in this area has led to the development of various picolinamide (B142947) derivatives as mGlu5 NAMs, but the activity profile of the specific compound , a 6-phenylpicolinic acid derivative, has not been described in the available literature. researchgate.net

Other Biological Activities Implicated for Picolinic Acid Derivatives (e.g., Anti-leishmanial)

Picolinic acid, a derivative of pyridine (B92270), and its related compounds have been investigated for a variety of biological activities. wikipedia.org While the broader class of picolinic acid derivatives has been explored for potential therapeutic applications, including anticancer effects, specific data on their anti-leishmanial activity is limited in the current scientific literature. pensoft.net Searches for preclinical studies evaluating the anti-leishmanial potential of picolinic acid derivatives, and specifically This compound , did not provide any relevant results. The current research on anti-leishmanial agents tends to focus on other chemical scaffolds such as quinolines and guanidine derivatives. mdpi.comnih.govnih.gov

Mechanistic Investigations at the Molecular and Cellular Level for 6 5 Fluoro 2 Methylphenyl Picolinic Acid

Molecular Target Identification and Validation

The specific molecular targets of 6-(5-Fluoro-2-methylphenyl)picolinic acid have not been definitively identified in published research. The following sections discuss potential interactions based on the known activities of structurally related compounds.

Ligand-Protein Binding Characterization (e.g., Ki values)

No specific ligand-protein binding data or Ki values for this compound are currently available in peer-reviewed literature. The determination of such values would require experimental assays, such as radioligand binding assays or surface plasmon resonance, with purified target proteins.

Interaction with Zinc Finger Proteins (for picolinic acid)

Picolinic acid, the foundational structure of this compound, is known to be an efficient chelator of divalent metal ions, including zinc (Zn²⁺). bldpharm.com This property is significant because zinc is a critical structural component of zinc finger proteins, a large family of transcription factors that play crucial roles in gene regulation by binding to specific DNA sequences. wikipedia.orgresearchgate.net

The structure of a zinc finger motif is stabilized by the coordination of a zinc ion with cysteine and/or histidine residues. wikipedia.org The chelation of zinc by picolinic acid could potentially disrupt the structural integrity of these proteins, thereby interfering with their ability to bind DNA and regulate transcription. This interaction is a proposed mechanism for some of the biological activities of picolinic acid. bldpharm.com However, direct evidence of this compound interacting with and disrupting specific zinc finger proteins has not been reported.

Effects on Auxin Gene Expression and Signaling Pathways

Picolinic acid derivatives are recognized as a class of synthetic auxins, which are plant hormones that regulate various aspects of growth and development. nih.gov These synthetic auxins can exert their effects by co-opting the plant's natural auxin signaling pathway. nih.gov

The core of this pathway involves the TIR1/AFB family of auxin receptors. nih.gov Studies on other 6-substituted picolinic acid derivatives have shown that they can function as herbicides by binding to the auxin co-receptor F-box protein AFB5. nih.gov This binding can lead to the degradation of Aux/IAA transcriptional repressors, subsequently altering the expression of auxin-responsive genes and leading to uncontrolled growth and plant death. nih.govnih.gov For instance, research on 6-indazolyl-2-picolinic acids demonstrated an upregulation of the auxin-related gene ACS7. researchgate.net While it is plausible that this compound may act through a similar mechanism, specific studies on its effect on auxin gene expression are lacking.

Cellular Pathway Analysis

Direct cellular pathway analysis for this compound is not documented in the available literature. The following subsections are based on general knowledge of related compounds.

Assessment of Cell Proliferation and Viability

Data from cell proliferation and viability assays (e.g., MTT or trypan blue exclusion assays) specifically for this compound are not publicly available. Such studies would be necessary to determine the cytotoxic or cytostatic effects of the compound on various cell lines.

Analysis of Gene Expression Modulation

Comprehensive analysis of how this compound modulates global gene expression, for example through microarray or RNA-sequencing technologies, has not been reported. As discussed in section 6.1.3, it is hypothesized that, as a picolinic acid derivative, it may influence the expression of auxin-responsive genes in plant cells. nih.govresearchgate.net In mammalian cells, if it interacts with zinc finger proteins, it could theoretically affect the expression of genes regulated by these transcription factors. wikipedia.orgresearchgate.net However, without direct experimental evidence, these remain speculative mechanisms.

Intracellular Signaling Cascade Perturbations

At present, there is a notable absence of published research specifically investigating the effects of this compound on intracellular signaling cascades. Consequently, no data is available regarding its potential to induce perturbations such as the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). The phosphorylation of eIF2α is a critical cellular stress response that leads to a general inhibition of protein synthesis. nih.gov Future studies are required to determine if this compound can modulate this or other key signaling pathways.

Enzymatic Assays for Kinetic and Inhibitory Mechanism Studies

Detailed enzymatic assays are crucial for characterizing the kinetic parameters and inhibitory mechanisms of a compound. However, a review of the scientific literature reveals a lack of studies that have subjected this compound to such assays. Information regarding its potential to inhibit specific enzymes, including the determination of inhibition constants (Kᵢ) or IC₅₀ values, remains uncharacterized.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. While the broader class of picolinic acid derivatives has been explored for such properties, specific investigations into the allosteric modulation mechanisms of this compound have not been reported in the available scientific literature.

A related compound, N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.govacs.orgnih.gov This compound was found to have a Kᵢ value of 4.4 nM at a known allosteric binding site on the mGlu₅ receptor. nih.govnih.gov However, it is important to note that this is a distinct chemical entity, and these findings cannot be directly extrapolated to this compound.

Allosteric Modulator Data for a Structurally Related Compound

| Compound | Target | Modality | Kᵢ (nM) |

| N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | mGlu₅ | Negative Allosteric Modulator | 4.4 |

This table presents data for a structurally related compound to illustrate the concept of allosteric modulation within this chemical class. There is currently no available data for this compound.

Further research is necessary to ascertain whether this compound possesses any allosteric modulatory activity on mGlu₅ or other receptors and to characterize its potential binding affinity and functional effects.

Analytical Techniques and Spectroscopic Characterization in Research of 6 5 Fluoro 2 Methylphenyl Picolinic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-(5-fluoro-2-methylphenyl)picolinic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic signal for the methyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the rings.

¹³C NMR (Carbon NMR): This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the carboxylic acid, methyl group, and the two aromatic rings, would produce a distinct signal. These signals confirm the presence of all carbon atoms in their expected chemical environments.

¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterization. It provides a distinct signal for the fluorine atom, and its chemical shift is indicative of its electronic environment on the phenyl ring. nih.gov The large chemical shift range and high sensitivity of ¹⁹F NMR make it a powerful tool for analyzing fluorinated compounds and monitoring reactions involving them. illinois.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | Methyl (-CH₃) | ~2.5 | Singlet |

| ¹H | Aromatic (Phenyl & Pyridine) | 7.0 - 8.5 | Complex multiplet patterns |

| ¹H | Carboxylic Acid (-COOH) | >10 | Broad singlet |

| ¹³C | Methyl (-CH₃) | ~20 | |

| ¹³C | Aromatic (C-F) | ~160 (JC-F ≈ 245 Hz) | Doublet due to C-F coupling |

| ¹³C | Aromatic (Phenyl & Pyridine) | 120 - 150 | |

| ¹³C | Carboxylic Acid (-COOH) | ~165 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound with high accuracy. nih.gov This technique provides a precise mass measurement, which can be used to confirm the elemental formula (C₁₃H₁₀FNO₂). The experimentally determined mass is compared to the theoretically calculated mass, and a close match (typically within a few parts per million) provides strong evidence for the compound's identity and high purity. nih.gov HRMS is also valuable for identifying any potential impurities by their mass.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀FNO₂ | nih.gov |

| Molecular Weight (Calculated) | 231.22 g/mol | nih.gov |

Chromatographic Methods (HPLC, LC-MS) for Compound Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. nih.gov A sample is passed through a column, and based on its affinity for the column's stationary phase, the components separate. The output, a chromatogram, shows peaks corresponding to each component. A single, sharp peak indicates a high degree of purity. HPLC methods can be optimized to achieve excellent separation of picolinic acid derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. acs.org As components elute from the HPLC column, they are directly introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of the main product and any impurities, making it an invaluable tool for monitoring the progress of a chemical reaction and ensuring the purity of the final product. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation, revealing characteristic peaks that correspond to specific functional groups.

For this compound, key absorptions would include:

A broad O-H stretch from the carboxylic acid group, typically around 2500-3300 cm⁻¹.

A sharp, strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-H stretches from the aromatic rings and the methyl group.

C=C and C=N stretches within the aromatic pyridine and phenyl rings.

A C-F stretch, which confirms the presence of the fluorine atom. nih.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |

| Aromatic Rings | C=C / C=N stretch | 1450 - 1600 | Medium to strong |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. mdpi.com While a crystal structure for this compound itself may not be publicly available, analysis of its analogs provides significant insight. nih.govnih.gov For example, crystal structures of other substituted picolinic acids have been determined, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. researchgate.netresearchgate.net This technique is unparalleled for determining the absolute stereochemistry and understanding how molecules pack together in the solid state, which can influence physical properties. nih.govresearchgate.net

Future Directions and Emerging Research Opportunities for 6 5 Fluoro 2 Methylphenyl Picolinic Acid

Design and Synthesis of Next-Generation Bioisosteres of 6-(5-Fluoro-2-methylphenyl)picolinic acid

The principles of medicinal chemistry offer a systematic approach to modifying a lead compound like this compound to enhance its biological activity, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is the concept of bioisosterism, where parts of the molecule are replaced with other chemical groups that retain similar physical or chemical properties, leading to a similar biological effect. The application of bioisosteres in drug discovery is a well-established design concept that has proven useful in addressing a range of challenges in candidate optimization. nih.gov

Future research will likely focus on the synthesis of novel analogs where the carboxylic acid group, the pyridine (B92270) ring, or the substituted phenyl ring are replaced with bioisosteric equivalents. For instance, the carboxylic acid moiety could be substituted with tetrazoles, acylsulfonamides, or other acidic functional groups to modulate acidity, membrane permeability, and metabolic stability. nih.gov The pyridine ring itself could be replaced by other five- or six-membered heterocycles to explore different spatial arrangements and electronic properties.

Furthermore, systematic modifications to the 5-fluoro-2-methylphenyl group can be envisioned. The fluorine and methyl substituents could be moved to other positions on the phenyl ring or replaced with other small, electron-withdrawing or electron-donating groups to fine-tune the molecule's interaction with its biological target. The synthesis of such derivatives would build upon established synthetic methodologies for pyridine carboxylic acids and their precursors. umsl.edunih.govnih.gov

A hypothetical research program could involve the parallel synthesis of a library of such bioisosteres, followed by high-throughput screening to identify compounds with improved properties. The following table outlines potential bioisosteric replacements for different parts of the this compound molecule.

| Molecular Fragment | Potential Bioisosteric Replacements | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Modulate pKa, improve metabolic stability, alter binding interactions |

| Pyridine Ring | Pyrimidine, Pyridazine, Thiophene | Change ring electronics, hydrogen bonding capacity, and geometry |

| Phenyl Ring | Thiophene, Pyrazole (B372694), other heterocycles | Alter lipophilicity, metabolic profile, and target interactions |

| Fluoro Group | Chloro, Cyano, Trifluoromethyl | Modify electronic properties and potential for halogen bonding |

| Methyl Group | Ethyl, Methoxy, Amino | Explore steric and electronic effects on binding |

Application of Artificial Intelligence and Machine Learning in Lead Optimization

The optimization of a lead compound is a complex, multi-parameter challenge. Traditional medicinal chemistry approaches often rely on the intuition and experience of the chemist, coupled with iterative cycles of synthesis and testing. The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling rapid, data-driven decision-making. beilstein-journals.org

Furthermore, generative AI models can be used to design novel molecular structures with desired properties from scratch. By providing the model with a set of target parameters, such as high potency and low toxicity, it can generate a list of candidate molecules that can then be evaluated by medicinal chemists.

Development of Advanced Delivery Systems for Targeted Research Applications

The efficacy of a biologically active compound is not solely dependent on its intrinsic activity but also on its ability to reach its target site in a sufficient concentration and for an adequate duration. Many promising compounds face challenges related to poor solubility, rapid metabolism, or off-target toxicity. Advanced drug delivery systems offer a means to overcome these hurdles. nih.gov

For a hydrophobic compound like this compound, formulation strategies will be crucial for its future application in biological research. The development of advanced delivery systems could involve encapsulating the compound in nanoparticles, liposomes, or polymer micelles. These carriers can improve the solubility of the compound, protect it from degradation, and facilitate its transport to the target cells or tissues.

Moreover, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific delivery. patsnap.com This is particularly important for applications where the compound needs to act on a specific cell type or organ while minimizing its effects on healthy tissues. For example, in cancer research, nanoparticles carrying this compound could be decorated with antibodies that recognize tumor-specific antigens, leading to a higher concentration of the compound at the tumor site.

Stimuli-responsive delivery systems represent another exciting frontier. These systems are designed to release their payload in response to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes. patsnap.com This would allow for the controlled release of this compound at the desired time and location, further enhancing its therapeutic potential and reducing side effects.

Exploration of Multi-Targeting Approaches with this compound Derivatives

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. The traditional "one molecule, one target" approach to drug discovery is often insufficient to address the multifaceted nature of these diseases. mdpi.com Consequently, there is a growing interest in the development of multi-target drugs that can simultaneously modulate two or more biological targets. nih.govnih.govspringernature.com

The scaffold of this compound presents an attractive starting point for the design of multi-target ligands. By strategically modifying the structure of the molecule, it may be possible to incorporate pharmacophores that are known to interact with different biological targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part could be tailored to block a particular receptor.

Computational methods, such as molecular docking and pharmacophore modeling, will play a crucial role in the rational design of these multi-target compounds. springernature.com These tools can be used to predict how a molecule will interact with different protein targets and to guide the design of derivatives with the desired polypharmacological profile. semanticscholar.org

The development of multi-target derivatives of this compound could lead to more effective therapies for complex diseases by addressing multiple disease-related pathways simultaneously. This approach could also help to overcome the problem of drug resistance, which often arises from the ability of disease-causing agents to bypass the effects of a single-target drug by activating alternative pathways.

Investigation of Environmental Impact and Biodegradation of Agrochemical Applications (academic perspective)

The widespread use of agrochemicals has raised concerns about their potential impact on the environment. researchgate.net For any new compound being considered for agricultural applications, a thorough assessment of its environmental fate and potential for biodegradation is essential. illinois.edu Given that some picolinic acid derivatives are used as herbicides, it is prudent to investigate the environmental profile of this compound from an academic perspective.

Research in this area would focus on several key aspects. The persistence of the compound in soil and water would need to be determined, as well as its potential to leach into groundwater. agronomy.org The presence of a fluorine atom in the molecule is of particular interest, as fluorinated organic compounds can sometimes be more resistant to degradation. nih.govacs.org

The biodegradation pathways of this compound would be another important area of investigation. Studies would aim to identify the microorganisms that are capable of degrading the compound and the enzymatic reactions involved in its breakdown. mdpi.com This knowledge could be used to develop bioremediation strategies for contaminated sites.

The potential for bioaccumulation of the compound in the food chain would also need to be assessed. This involves studying the uptake and metabolism of the compound in various organisms, from microorganisms to plants and animals. A comprehensive understanding of the environmental impact of this compound is crucial for ensuring its safe and sustainable use in any potential agrochemical applications.

Novel Therapeutic Applications Beyond Current Research Areas

While the initial research on this compound may be focused on a specific therapeutic area, the versatility of the picolinic acid scaffold suggests that its derivatives could have a wide range of other applications. nih.gov Picolinic acid and its derivatives have been investigated for a plethora of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov

Future research should therefore explore the potential of this compound and its analogs in these and other therapeutic areas. For example, the compound could be screened against a panel of cancer cell lines to assess its antiproliferative activity. nih.gov Its ability to modulate inflammatory pathways could be investigated in models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

The discovery of novel therapeutic applications for this compound would likely be driven by a combination of high-throughput screening and a more targeted, hypothesis-driven approach. The unique structural features of the molecule may make it a suitable candidate for inhibiting specific enzymes or receptors that are involved in disease processes. The identification of new biological targets for this class of compounds would open up exciting new avenues for drug discovery. researchgate.net

Collaborative Research Endeavors in Chemical Biology and Material Science

The potential applications of this compound are not limited to the traditional fields of medicine and agriculture. The compound's unique chemical structure and properties could also make it a valuable tool in the fields of chemical biology and material science.

In chemical biology, this compound could be used as a chemical probe to study biological processes. For example, it could be functionalized with a fluorescent tag or a reactive group to allow for the visualization and identification of its cellular targets. This would provide valuable insights into the mechanism of action of the compound and could lead to the discovery of new biological pathways.

In material science, the picolinic acid moiety of the molecule could be used as a ligand to coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). umsl.edu These materials could have a wide range of applications, such as in catalysis, gas storage, and sensing. The compound could also be incorporated into polymers to create functional materials with specific properties, such as enhanced thermal stability or altered surface properties. mdpi.commdpi.comnih.gov Collaborative research between chemists, biologists, and material scientists will be key to unlocking the full potential of this compound in these emerging areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(5-Fluoro-2-methylphenyl)picolinic acid, and how can its purity be validated?

- Methodology : Synthesis can be achieved via Suzuki-Miyaura cross-coupling between halogenated picolinic acid derivatives and fluorinated aryl boronic acids. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, mobile phase: water/acetonitrile with 0.1% formic acid) and confirm structural integrity via -NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

- Data Contradictions : Yield discrepancies may arise due to steric hindrance from the 2-methylphenyl group; optimize reaction temperature (80–100°C) and catalyst loading (e.g., Pd(PPh) vs. PdCl(dppf)) to address this.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodology : Use LC-MS/MS with a reversed-phase column (e.g., Zorbax Eclipse Plus C18) and electrospray ionization (ESI) in negative mode. Calibrate with isotopically labeled internal standards (e.g., -analogs) to mitigate matrix effects. Confirm limits of detection (LOD < 0.1 ng/mL) via spike-and-recovery experiments in biological or environmental samples .

- Data Contradictions : Fluorinated analogs may exhibit similar retention times; employ tandem MS/MS transitions (e.g., m/z 260 → 216) to enhance specificity.

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and HPLC. Assess pH-dependent stability (pH 2–10) using phosphate buffers .

- Data Contradictions : Hydrolytic degradation may occur at high pH; use lyophilization for long-term storage to prevent hydrolysis.

Advanced Research Questions

Q. What molecular interactions drive the biological activity of this compound, and how can these be experimentally validated?

- Methodology : Perform molecular docking studies (AutoDock Vina) targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare with fluorinated analogs to assess substituent effects on activity .

- Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise due to solvation effects; use molecular dynamics simulations (GROMACS) to refine models.

Q. What are the environmental fate and degradation pathways of this compound under aerobic/anaerobic conditions?

- Methodology : Use -NMR to track defluorination in soil/water microcosms. Identify metabolites via UPLC-QTOF-MS and compare with databases (e.g., NIST). Assess half-life (t) using first-order kinetics models .